molecular formula C13H7Cl2N B567271 2-(3,4-Dichlorophenyl)benzonitrile CAS No. 1352318-58-1

2-(3,4-Dichlorophenyl)benzonitrile

Cat. No.: B567271
CAS No.: 1352318-58-1
M. Wt: 248.106
InChI Key: RRYLFNBGSUJUSU-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)benzonitrile is a valuable chemical scaffold in medicinal chemistry and agricultural science research. Its structure, featuring dichlorophenyl and benzonitrile moieties, is frequently employed in the design and synthesis of novel bioactive molecules. In medicinal chemistry, this compound serves as a key intermediate for developing potential therapeutic agents. Related structural analogs have been synthesized and investigated as potent inhibitors of enzymes like alkaline phosphatase, with research indicating that such inhibitors could be relevant for studying diseases including breast cancer, Paget's disease, and various liver disorders . Furthermore, the 3,4-dichlorophenyl subunit is a common pharmacophore in the exploration of new anti-inflammatory compounds, with some studies showing that derivatives can inhibit superoxide anion production and elastase release in human neutrophils, suggesting a potential mechanism for modulating neutrophilic inflammatory pathways . In agrochemical research, dichlorophenyl-based compounds are integral to the development of chitin synthesis inhibitors, which are a key class of insecticides . The benzonitrile group also enhances the molecular properties of research compounds, potentially improving binding affinity to biological targets and influencing pharmacokinetic profiles . This product is intended for use in these and other non-clinical research applications to advance the discovery of new biochemical tools.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N/c14-12-6-5-9(7-13(12)15)11-4-2-1-3-10(11)8-16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYLFNBGSUJUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718402
Record name 3',4'-Dichloro[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-58-1
Record name 3',4'-Dichloro[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and General Protocol

The reaction proceeds via oxidative addition of 2-bromobenzonitrile to a palladium(0) catalyst, followed by transmetallation with 3,4-dichlorophenylboronic acid. Reductive elimination yields the desired biaryl product (Figure 1).

Typical Reaction Conditions

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%)

  • Base : K₂CO₃ or Na₂CO₃ (2–3 equivalents)

  • Solvent : Dimethylformamide (DMF) or toluene/water biphasic system

  • Temperature : 80–120°C

  • Duration : 12–24 hours

Optimization Studies

Key parameters influencing yield and purity include:

Catalyst Selection

Palladium catalysts with bulky phosphine ligands (e.g., dppf) enhance stability and prevent homocoupling side reactions. A study comparing catalysts reported the following yields:

CatalystYield (%)Purity (%)
Pd(PPh₃)₄7895
PdCl₂(dppf)9299
Pd(OAc)₂/XPhos8597

Solvent Systems

Polar aprotic solvents like DMF facilitate boronic acid activation, while biphasic systems (toluene/water) improve catalyst recovery. Solvent screening revealed:

SolventYield (%)Reaction Time (h)
DMF9212
Toluene/water8818
THF7524

Temperature and Stoichiometry

Elevated temperatures (≥100°C) accelerate transmetallation but risk decomposition. A molar ratio of 1:1.2 (2-bromobenzonitrile to boronic acid) minimizes residual starting material.

Alternative Synthetic Approaches

Ullmann-Type Coupling

While less common, Ullmann coupling between 2-iodobenzonitrile and 3,4-dichlorophenyl copper reagents has been explored. This method requires:

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-phenanthroline

  • Solvent : DMSO at 130°C

  • Yield : ~65%

However, stoichiometric copper usage and lower yields limit industrial adoption.

Nucleophilic Aromatic Substitution

Direct substitution on pre-functionalized benzonitrile derivatives faces challenges due to the electron-withdrawing nitrile group deactivating the ring. Limited success has been achieved using:

  • Substrate : 2-fluoro-3,4-dichlorobenzonitrile

  • Nucleophile : Phenyl Grignard reagent

  • Conditions : –78°C in THF

  • Yield : <30%

Industrial-Scale Production Considerations

Process Intensification

Continuous-flow reactors reduce reaction times and improve heat management. A pilot-scale study achieved 89% yield in 4 hours using microfluidic channels.

Waste Minimization

Recycling palladium catalysts via supported systems (e.g., Pd on activated carbon) reduces costs. Solvent recovery systems achieve >90% DMF reuse.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : ≥99% (C18 column, acetonitrile/water gradient)

  • Melting Point : 98–100°C (lit. 99°C)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8 Hz, 1H), 7.65–7.50 (m, 4H), 7.40 (d, J = 8 Hz, 1H)

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(3,4-Dichlorophenyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)benzonitrile involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(3,4-Dichlorophenyl)benzonitrile with structurally or functionally related compounds, leveraging available evidence to infer properties and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Potential Applications
This compound C₁₃H₇Cl₂N 247.9 -CN, 3,4-dichlorophenyl N/A Pharmacological intermediates, agrochemicals
4-(Benzylamino)benzonitrile C₁₄H₁₂N₂ 208.3 -CN, benzylamino group 95% Organic synthesis, ligand design
4-(5-Phenyl-1,2,4-triazolo[3,4-a]isoquinolin-3-yl)benzonitrile C₂₃H₁₅N₃ 333.4 -CN, triazolo-isoquinoline N/A Anticancer/antimicrobial research
Caffeic Acid C₉H₈O₄ 180.2 -COOH, 3,4-dihydroxyphenyl N/A Antioxidant, cosmetics, supplements

Key Observations

Functional Group Influence: The cyano group in benzonitrile derivatives enhances electrophilicity, making them reactive in cross-coupling reactions or nucleophilic substitutions. In contrast, caffeic acid’s carboxylic acid group (-COOH) enables hydrogen bonding, influencing solubility and antioxidant activity .

4-(Benzylamino)benzonitrile’s benzylamino group (-NH-CH₂Ph) offers hydrogen-bonding sites, suggesting utility in coordination chemistry or as a precursor for urea/thiourea derivatives .

Applications: Pharmacological Potential: The triazolo-isoquinoline derivative () highlights benzonitriles’ versatility in drug discovery, whereas this compound’s halogenated structure may align with agrochemicals (e.g., herbicides or fungicides) . Industrial Use: Caffeic acid’s role in cosmetics and supplements () contrasts with benzonitriles’ niche applications in fine chemical synthesis.

Research Findings and Limitations

  • Electronic Effects: Chlorine and cyano groups in this compound likely reduce electron density on the aromatic ring, directing electrophilic substitutions to meta/para positions. This contrasts with caffeic acid’s hydroxyl groups, which activate the ring for oxidation .
  • Thermodynamic Stability: Halogenated benzonitriles may exhibit higher thermal stability than amino-substituted analogs due to reduced hydrogen-bonding interactions .
  • Data Gaps : Direct pharmacological or physicochemical data (e.g., melting point, logP) for this compound are unavailable in the evidence, necessitating experimental validation.

Biological Activity

2-(3,4-Dichlorophenyl)benzonitrile, a compound featuring a dichlorophenyl group attached to a benzonitrile moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antifungal properties, supported by various studies and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H8Cl2N\text{C}_{13}\text{H}_{8}\text{Cl}_{2}\text{N}

This structure consists of a benzonitrile backbone with a dichlorophenyl substituent, which is crucial for its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. The compound has demonstrated significant activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound exhibits moderate to high antimicrobial effectiveness, particularly against Staphylococcus aureus, a common pathogen associated with skin infections and other conditions .

Antifungal Activity

The antifungal properties of this compound have also been investigated. It has shown promising results against various fungal strains.

Table 2: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans32 µg/mL
Aspergillus niger64 µg/mL

The compound's ability to inhibit the growth of Candida albicans is particularly noteworthy, given the clinical significance of this pathogen in immunocompromised individuals .

Anticancer Activity

Research into the anticancer potential of this compound has revealed its effectiveness against various cancer cell lines. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells.

Case Study: Apoptosis Induction

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis confirmed increased apoptotic cell populations following treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the dichlorophenyl group enhances its interaction with biological targets due to increased lipophilicity and potential for hydrogen bonding.

Table 3: Structure-Activity Relationship Insights

Structural FeatureEffect on Biological Activity
Dichloro substitutionEnhances antimicrobial potency
Benzonitrile moietyEssential for anticancer activity

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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